molecular formula C18H26N2O2 B11167442 4-(butanoylamino)-N-cycloheptylbenzamide

4-(butanoylamino)-N-cycloheptylbenzamide

Cat. No.: B11167442
M. Wt: 302.4 g/mol
InChI Key: NLTVULAPCSBWOR-UHFFFAOYSA-N
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Description

4-(Butanoylamino)-N-cycloheptylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a butanoylamino group and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(butanoylamino)-N-cycloheptylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid with ammonia or an amine.

    Introduction of the Butanoylamino Group: The butanoylamino group is introduced via an acylation reaction using butanoyl chloride in the presence of a base such as pyridine.

    Cycloheptyl Substitution: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Butanoylamino)-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the cycloheptyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cycloheptyl derivatives.

Scientific Research Applications

4-(Butanoylamino)-N-cycloheptylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-cycloheptylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Butanoylamino)-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-(Butanoylamino)-N-cyclopentylbenzamide: Contains a cyclopentyl group, leading to different chemical and biological properties.

Uniqueness: 4-(Butanoylamino)-N-cycloheptylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the cycloheptyl group may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(butanoylamino)-N-cycloheptylbenzamide

InChI

InChI=1S/C18H26N2O2/c1-2-7-17(21)19-16-12-10-14(11-13-16)18(22)20-15-8-5-3-4-6-9-15/h10-13,15H,2-9H2,1H3,(H,19,21)(H,20,22)

InChI Key

NLTVULAPCSBWOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

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